In Vitro Potency Against Variola Virus: Brincidofovir is ~100-fold More Potent than Cidofovir
Brincidofovir demonstrates substantially greater in vitro potency against variola virus (the causative agent of smallpox) compared to cidofovir. The half-maximal effective concentration (EC50) of brincidofovir against five variola virus strains averaged 0.11 μM, while the EC50 for cidofovir in the same assay was 10 μM, representing a nearly 100-fold improvement in potency [1]. This direct head-to-head comparison in a standardized cell culture model quantifies the enhanced antiviral activity conferred by the lipid-conjugate modification.
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 0.11 μM (average of 5 strains) |
| Comparator Or Baseline | Cidofovir, 10 μM |
| Quantified Difference | ~91-fold (nearly 100-fold more potent) |
| Conditions | Variola virus (VARV) in cell culture; cytopathic effect (CPE) reduction assay |
Why This Matters
For procurement in biodefense and poxvirus research, this 100-fold potency differential translates to the potential for lower effective doses, reduced systemic exposure, and a wider therapeutic index compared to cidofovir.
- [1] Olson VA, et al. In Vitro Efficacy of Brincidofovir against Variola Virus. Antimicrob Agents Chemother. 2014;58(9):5570-5571. doi:10.1128/AAC.02814-14 View Source
